BenchChemオンラインストアへようこそ!

Arteether

Malaria Pharmacodynamics Parasite clearance

Arteether (β-arteether, INN: Artemotil) is a semi-synthetic ethyl ether derivative of dihydroartemisinin, selected by WHO for formal clinical development due to its ethanol-based metabolism and lower toxicity profile. Its oil-soluble formulation in sesame oil provides a sustained-release depot effect with an elimination half-life exceeding 20 hours, enabling less frequent dosing than artemether or artesunate. The compound's enhanced lipophilicity facilitates blood-brain barrier penetration, achieving therapeutic concentrations in brain tissue critical for cerebral malaria therapy. For procurement, this 98% pure (HPLC) reference standard is ideal for antimalarial screening panels, lipid-based drug delivery system development, and isomer-specific pharmacokinetic studies. Immediate stock availability for research quantities.

Molecular Formula C17H28O5
Molecular Weight 312.4 g/mol
CAS No. 75887-54-6
Cat. No. B1665780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteether
CAS75887-54-6
Synonymsarteether
arteether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer
arteether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12beta,12aR*))-isomer
artemotil
artether
beta-artether
SM-227
Molecular FormulaC17H28O5
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
InChIInChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
InChIKeyNLYNIRQVMRLPIQ-XQLAAWPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arteether (CAS 75887-54-6) Procurement Overview: WHO-Selected β-Ethyl Ether Artemisinin Derivative for Severe Malaria


Arteether (β-arteether, INN: Artemotil) is a semi-synthetic ethyl ether derivative of dihydroartemisinin, the active metabolite of artemisinin [1]. It was the artemisinin derivative selected by the World Health Organization (WHO) for formal clinical development as an intramuscular antimalarial, partly due to its metabolic pathway generating ethanol rather than methanol, which was expected to confer lower toxicity [2]. Arteether is an oil-soluble compound formulated as a solution in sesame oil for intramuscular injection, specifically indicated for the treatment of severe malaria, including cerebral malaria, and chloroquine-resistant Plasmodium falciparum infections [3].

Why Arteether Cannot Be Substituted with Artemether or Artesunate Without Performance Consequence


Despite belonging to the same artemisinin derivative class, arteether exhibits distinct physicochemical and pharmacokinetic properties that preclude simple interchangeability with other derivatives such as artemether or artesunate. Arteether possesses significantly higher lipophilicity than artemether, conferring differential tissue distribution characteristics, particularly for brain tissue accumulation relevant to cerebral malaria therapy [1]. Critically, arteether demonstrates a markedly longer elimination half-life (over 20 hours) compared to artemether (2-11 hours) and artesunate (<1 hour), which fundamentally alters dosing considerations and exposure profiles [2]. The β-configuration of arteether (a crystalline solid) was deliberately selected over the α-anomer (liquid) to enable reproducible pharmaceutical development under FDA regulations, while the intramuscular oil depot formulation provides sustained release characteristics not replicable with aqueous artesunate formulations [3].

Arteether Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Intramuscular Arteether vs. Artemether: Comparative Parasite Clearance Kinetics

In a direct head-to-head clinical comparison of intramuscular artemotil (β-arteether) versus intramuscular artemether in Thai patients with acute uncomplicated P. falciparum malaria, arteether demonstrated significantly slower parasite clearance. The mean parasite clearance time (PCT) for two arteether treatment regimens was 52 hours and 55 hours, compared to 43 hours for artemether. The 95% confidence interval for the difference between arteether (regimen A) and artemether was 0 to 16 hours (P = 0.0408), and for regimen C versus artemether was 2 to 19 hours (P = 0.0140) [1]. This slower clearance correlated with delayed and irregular absorption of arteether from the intramuscular injection site, indicating that artemether provides more rapid onset of action in this patient population [2].

Malaria Pharmacodynamics Parasite clearance

β-Arteether vs. α-Arteether Isomer: Comparative Antimalarial Curative Efficacy in Primate Model

In a comparative preclinical study evaluating the blood schizontocidal activity of arteether isomers against Plasmodium cynomolgi B infection in rhesus monkeys, β-arteether demonstrated superior curative efficacy compared to α-arteether. At a dose of 5 mg/kg administered for 3 days, β-arteether and the α/β mixture (30:70 ratio) both achieved complete cure (100% cure rate). In contrast, α-arteether alone exhibited only a 50% cure rate at the identical dose regimen [1]. This quantitative difference in curative efficacy directly informed the selection of β-arteether as the preferred isomer for clinical development.

Malaria Isomer selectivity Preclinical efficacy

Arteether vs. Artemether and Artesunate: Comparative Elimination Half-Life

Arteether exhibits a substantially longer elimination half-life compared to other clinically used artemisinin derivatives. When formulated as an intramuscular oil solution, arteether has a reported elimination half-life of over 20 hours. This contrasts sharply with artemether, which has a reported elimination half-life of approximately 2 to 4 hours (or 3 to 11 hours following oral or intramuscular administration), and artesunate, which has an elimination half-life of less than 1 hour [1]. This approximately 5- to 10-fold longer half-life for arteether enables less frequent dosing and more sustained antimalarial activity, although it is coupled with slower absorption from the intramuscular depot [2].

Pharmacokinetics Drug exposure Dosing frequency

Arteether α/β Isomer Mixture vs. β-Isomer Alone: Complementary Pharmacokinetic Rationale

Pharmacokinetic studies in rats and humans reveal that the α- and β-isomers of arteether exhibit complementary absorption and elimination profiles. The α-isomer is absorbed rapidly and achieves significantly higher peak plasma concentrations (Cmax), providing immediate reduction in parasitemia. The β-isomer, by contrast, exhibits a longer terminal elimination half-life, longer mean residence time (MRT), and sustained plasma concentrations that maintain antimalarial activity for extended periods [1]. Preclinical and clinical data demonstrate that the α-isomer's β-isomer half-life ratio is approximately 1:1.5-2.0, and the α-isomer exhibits 2.5-fold higher oral bioavailability (9.6% vs. 3.8%) relative to intramuscular administration in rats [2]. Due to these complementary pharmacokinetic characteristics, the isomeric mixture (typically 30:70 α:β) is considered therapeutically more beneficial than β-isomer used alone [3].

Pharmacokinetics Isomer synergy Formulation optimization

Arteether Oil Depot Formulation vs. Oral Artemether: Absorption and Bioavailability Considerations

Arteether belongs to BCS Class II (low solubility, high permeability) and exhibits very low oral bioavailability, necessitating its clinical use as an intramuscular oil-based solution [1]. In contrast, artemether is available in both oral and intramuscular formulations, with rapid oral absorption reaching maximal concentrations within 2 hours but undergoing extensive first-pass metabolism [2]. The oil-based intramuscular formulation of arteether creates a depot effect that results in slow, sustained release into systemic circulation with peak serum concentrations occurring at 3-12 hours post-injection and a half-life exceeding 20 hours . This depot characteristic fundamentally differentiates arteether's pharmacokinetic profile from artemether's intramuscular formulation, which demonstrates variable and sometimes erratic absorption in severely ill patients [3].

Formulation Bioavailability Drug delivery

Arteether (CAS 75887-54-6) High-Value Application Scenarios for Procurement and Research Use


Severe and Cerebral Malaria Therapy Requiring Sustained Intramuscular Drug Exposure

Arteether's oil-based intramuscular formulation provides a sustained-release depot effect with an elimination half-life exceeding 20 hours, enabling less frequent dosing than shorter-acting artemisinin derivatives . Its enhanced lipophilicity relative to artemether facilitates accumulation in brain tissue, making it specifically indicated for cerebral malaria cases where achieving therapeutic drug concentrations in the central nervous system is critical [10]. The compound crosses the blood-brain barrier to achieve high concentrations in brain tissue, a pharmacokinetic property directly relevant to its clinical positioning for cerebral malaria .

Reference Standard for Artemisinin Derivative Pharmacokinetic Studies Involving Isomer-Specific Analysis

Arteether exists as a mixture of α- and β-diastereomers (typically 30:70 ratio) with distinctly different pharmacokinetic profiles. The α-isomer provides rapid peak plasma concentrations for immediate parasitemia reduction, while the β-isomer exhibits prolonged half-life and sustained plasma levels for extended antimalarial activity . This unique complementary pharmacokinetic behavior, quantitatively characterized in both preclinical species and human volunteers [10], makes arteether an ideal reference compound for studies investigating isomer-specific drug disposition, metabolite formation (conversion to dihydroartemisinin), and structure-pharmacokinetic relationships within the artemisinin derivative class .

Formulation Development Research Targeting BCS Class II Antimalarial Compounds

As a BCS Class II compound with very low aqueous solubility and poor oral bioavailability , arteether serves as a relevant model compound for developing lipid-based drug delivery systems (self-emulsifying drug delivery systems, SEDDS), solid dispersions, and inclusion complexes aimed at improving oral antimalarial therapy [10]. Studies have demonstrated that SEDDS formulations using groundnut or sesame oil with surfactants can achieve complete cure (100% for >45 days) in murine malaria models at 24 mg/kg dosing for 4 days, comparable to intramuscular oily solutions . More recent QbD-driven inclusion complexation approaches have achieved 3.4-fold enhancement in ex vivo antimalarial activity and 51.8% increase in oral bioavailability compared to unformulated arteether [9].

In Vitro Antimalarial Screening Panels for Chloroquine-Resistant P. falciparum

Arteether demonstrates potent in vitro activity against chloroquine-resistant Plasmodium falciparum with a reported IC50 of 1.61 nM . This quantitative potency datum enables arteether to serve as a calibrated reference compound in antimalarial screening panels, particularly for evaluating novel compounds against drug-resistant strains. The compound's established potency against resistant parasites, combined with its distinct physicochemical properties (oil solubility, endoperoxide bridge mechanism), provides a benchmark for structure-activity relationship studies of new antimalarial candidates [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arteether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.